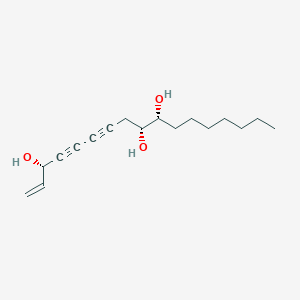
(3S,9R,10R)-Panaxytriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,9R,10R)-panaxytriol is a long-chain fatty alcohol. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antitumor Properties
(3S,9R,10R)-Panaxytriol, a component of Panax ginseng, exhibits notable antitumor activities. Research has shown it to have significant effects on tumor cell growth inhibition and induction of cell cycle arrest. For instance, in a study on the P388D1 mouse lymphoma cell line, panaxytriol demonstrated time- and dose-dependent cytotoxicity, significantly inhibiting DNA synthesis and inducing G2/M cell cycle arrest (Kim et al., 2002). Another study indicated its growth-inhibitory activity against several tumor cell lines (Matsunaga et al., 1989).
Enzyme Induction in Human Cells
Panaxytriol is also known for its ability to induce enzymes in human cells. It activates the Nrf2-ARE signaling pathway, leading to the transcription of cytoprotective enzymes. This has implications in treating neurodegenerative diseases and cancer (Halim et al., 2008).
Effects on Microglial Cell Activation
Research on BV-2 microglial cells indicated that panaxytriol suppresses lipopolysaccharide (LPS)-induced activation of these cells. It inhibits the mRNA expression of proinflammatory cytokines and NF-κB nuclear translocation, suggesting its potential in modulating brain inflammation and neuronal health (Hiramatsu et al., 2021).
Cytochrome P450 3A4 Regulation
Panaxytriol has been shown to affect the cytochrome P450 3A4 (CYP3A4) enzyme via the pregnane X receptor (PXR) regulatory pathway. This interaction may have implications for drug metabolism and interactions (Wu et al., 2019).
Mitochondrial Respiration Inhibition
Studies have found that panaxytriol can inhibit mitochondrial respiration, disrupting cellular energy balance. This mechanism contributes to its cytotoxic effects on cancer cells, making it a potential therapeutic agent in cancer treatment (Matsunaga et al., 1995).
Potentiation of Mitomycin C Cytotoxicity
Panaxytriol has been reported to potentiate the cytotoxic effects of mitomycin C on tumor cells. This synergistic interaction suggests its potential use in combination therapy for enhanced anticancer efficacy (Matsunaga et al., 2004).
Propiedades
Nombre del producto |
(3S,9R,10R)-Panaxytriol |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3S,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16+,17+/m0/s1 |
Clave InChI |
RDIMTXDFGHNINN-GVDBMIGSSA-N |
SMILES isomérico |
CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](C=C)O)O)O |
SMILES canónico |
CCCCCCCC(C(CC#CC#CC(C=C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol acetate](/img/structure/B1246720.png)
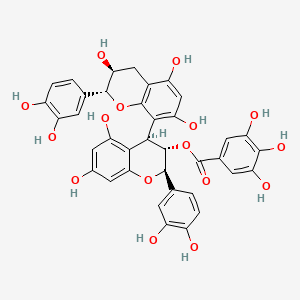

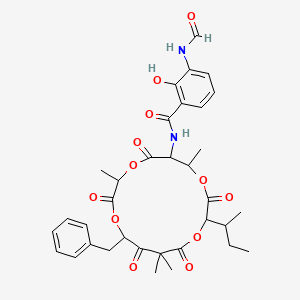
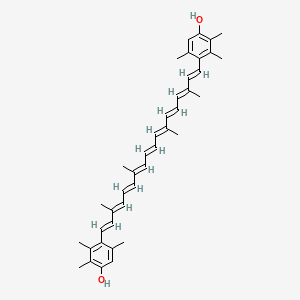
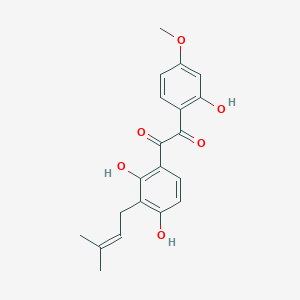
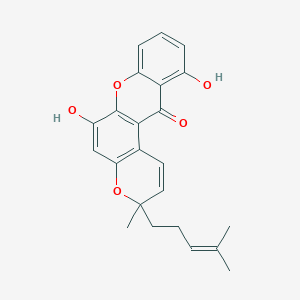
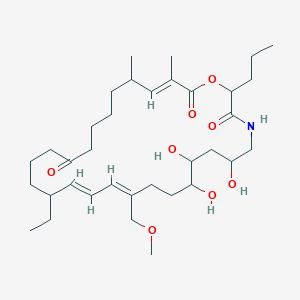
![N-(2-aminoethyl)-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1246734.png)
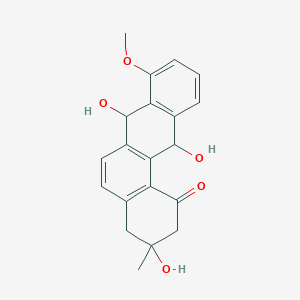

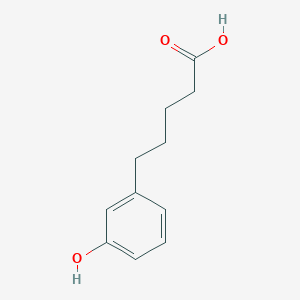
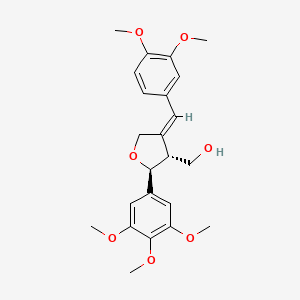
![1-[(2E,4E)-11-(3,4-methylenedioxyphenyl)-2,4-undecadienoyl]pyrrolidine](/img/structure/B1246741.png)